molecular formula C11H14FNO2 B2999389 2-Amino-4-butyl-6-fluorobenzoic acid CAS No. 2138288-76-1

2-Amino-4-butyl-6-fluorobenzoic acid

Cat. No.: B2999389
CAS No.: 2138288-76-1
M. Wt: 211.236
InChI Key: MEZVILCBWDWQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Substituted Anthranilic Acids in Advanced Organic Synthesis

Anthranilic acid, or 2-aminobenzoic acid, and its derivatives are pivotal intermediates in organic synthesis. nih.gov The presence of both an amino and a carboxylic acid group on the aromatic ring makes the molecule amphoteric, capable of reacting as both an acid and a base. sigmaaldrich.com This dual reactivity is fundamental to its utility.

Substituted anthranilic acids serve as precursors for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds. They are instrumental in creating quinazolines and benzodiazepines, which are scaffolds for many pharmaceutical drugs. nih.gov Furthermore, derivatives of anthranilic acid are well-known in medicinal chemistry; for instance, several non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and meclofenamic acid, are structurally derived from N-phenyl anthranilic acid and are often referred to as "fenamates". tcichemicals.com The versatility of this structural motif also extends to the production of dyes and pigments. chemimpex.com

Significance of Fluorinated Aromatic Carboxylic Acids in Contemporary Chemistry

The incorporation of fluorine into organic molecules, a process known as fluorination, has become a profoundly important strategy in modern chemistry, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. archivemarketresearch.com When a fluorine atom is introduced into an aromatic carboxylic acid, it can dramatically alter the molecule's electronic properties, stability, and biological activity. archivemarketresearch.com

Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can influence the acidity of the carboxylic acid group and the reactivity of the ring itself. archivemarketresearch.com In medicinal chemistry, the substitution of hydrogen with fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. This often leads to improved bioavailability and a longer duration of action. archivemarketresearch.com Fluorinated aromatic carboxylic acids are considered valuable building blocks for synthesizing new biologically active compounds and advanced functional materials, such as polymers with enhanced thermal stability. chemimpex.comsigmaaldrich.com

Overview of the Chemical Compound's Role in Research and Development

2-Amino-4-butyl-6-fluorobenzoic acid is a specialized chemical building block used in research and development. Its close analog, 2-Amino-6-fluorobenzoic acid, is recognized as a versatile intermediate in several key areas. It is utilized in pharmaceutical development as a precursor for anti-inflammatory and analgesic drugs. chemimpex.com This related compound is also employed in the creation of fluorescent probes for biological imaging and is incorporated into polymers to improve their mechanical and thermal properties. chemimpex.com

Given its structural features—a substituted anthranilic acid core, a fluorine atom, and an alkyl (butyl) chain—this compound is positioned for application in similar areas. The butyl group, in particular, increases the molecule's lipophilicity, a property that can be strategically manipulated in drug design to influence how a potential therapeutic agent interacts with biological membranes and proteins. While specific, large-scale applications are not yet widely documented in peer-reviewed literature, its availability from chemical suppliers indicates its role as a research chemical for synthetic applications. It serves as an intermediate for creating more complex molecules, particularly in the synthesis of novel pharmaceuticals. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-butyl-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-3-4-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZVILCBWDWQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C(=C1)F)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 4 Butyl 6 Fluorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 2-Amino-4-butyl-6-fluorobenzoic acid suggests several possible disconnections. The primary strategic consideration is the order of introduction of the three substituents—amino, butyl, and fluoro groups—onto the benzoic acid core. The directing effects of these groups will significantly influence the regiochemical outcome of each synthetic step.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): The amino group can be introduced via reduction of a nitro group. This leads to the precursor: 2-Nitro-4-butyl-6-fluorobenzoic acid.

Disconnection 2 (C-C bond): The butyl group could be introduced via a Friedel-Crafts acylation followed by reduction, or a cross-coupling reaction. This points to a precursor like: 2-Nitro-6-fluorobenzoic acid.

Disconnection 3 (C-F bond): The fluorine atom can be introduced via a Schiemann reaction on an amino precursor or by starting with a fluorinated building block.

Disconnection 4 (C-COOH bond): The carboxylic acid can be formed by oxidation of a methyl group or by carboxylation of an organometallic intermediate.

Considering the directing effects, a forward synthesis starting from a fluorinated benzoic acid derivative appears to be a logical approach. The fluorine atom is an ortho-, para-director, and the carboxylic acid is a meta-director.

Regioselective Functionalization Approaches for the Benzoic Acid Core

The synthesis of this compound hinges on the regioselective introduction of each functional group.

Introduction of the Amino Group

The most common and effective method for introducing an amino group at a specific position on an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group.

Nitration: The precursor, 4-butyl-6-fluorobenzoic acid, would be subjected to nitration. The directing effects of the existing substituents (fluoro and butyl as ortho, para-directors and the carboxylic acid as a meta-director) would need to be carefully considered to achieve nitration at the C2 position.

Reduction: The resulting 2-nitro-4-butyl-6-fluorobenzoic acid can then be reduced to the target this compound. A variety of reducing agents can be employed for this transformation.

Reagent/CatalystConditions
H₂, Pd/CCatalytic hydrogenation
Sn, HClMetal-acid reduction
Fe, HClMetal-acid reduction
Na₂S₂O₄Sodium dithionite (B78146) reduction

Strategies for Butyl Chain Incorporation

The introduction of the butyl group at the C4 position can be achieved through several methods, with Friedel-Crafts reactions and cross-coupling reactions being the most prominent.

Friedel-Crafts Acylation followed by Reduction: A common strategy to avoid polyalkylation and rearrangement associated with Friedel-Crafts alkylation is to perform an acylation followed by reduction. The reaction of a suitable fluorobenzoic acid derivative with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce the butanoyl group. Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) would yield the butyl group. The tert-butyl group is known to be an ortho-para director in electrophilic aromatic substitution. stackexchange.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, offer a powerful alternative for introducing the butyl group with high regioselectivity. This would involve the synthesis of a halogenated (e.g., bromo or iodo) fluorobenzoic acid precursor at the C4 position, which is then coupled with a butyl-containing organometallic reagent.

Methods for Fluorine Atom Introduction at Specific Positions

The introduction of the fluorine atom is a critical step that can be performed either at an early or late stage of the synthesis.

From a Fluorinated Starting Material: A commercially available fluorobenzoic acid derivative, such as 4-fluorobenzoic acid or 2-fluorobenzoic acid, can serve as the starting material. wikipedia.org The subsequent functionalization steps would then be directed by the fluorine substituent.

Schiemann Reaction: The Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This involves the diazotization of an amino group with sodium nitrite (B80452) in the presence of a hydrofluoric acid source (e.g., HBF₄), followed by thermal decomposition of the resulting diazonium salt. This approach would require the synthesis of a 2,4-disubstituted-6-aminobenzoic acid precursor.

Nucleophilic Aromatic Substitution: In some cases, a fluorine atom can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a nitro group) on a highly activated aromatic ring.

Carboxylic Acid Group Formation and Modification

The carboxylic acid group is a key functional moiety of the target molecule.

Oxidation of a Methyl Group: If the synthesis starts from a toluene (B28343) derivative, the carboxylic acid can be introduced by the oxidation of the methyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Carboxylation of an Organometallic Intermediate: A Grignard reagent or an organolithium species, formed from a halogenated precursor, can be reacted with carbon dioxide to introduce the carboxylic acid group.

Hydrolysis of a Nitrile: The hydrolysis of a nitrile group (-CN) under acidic or basic conditions is another effective method for forming a carboxylic acid.

Advanced Synthetic Techniques and Catalytic Approaches

Modern synthetic chemistry offers several advanced techniques and catalytic methods that could be applied to the synthesis of this compound to improve efficiency and selectivity.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings at positions ortho to a directing metalating group (DMG). The carboxylic acid group itself, or a derivative, can act as a DMG, enabling the introduction of substituents at the C2 and C6 positions.

C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, potentially allowing for the introduction of the butyl or other groups without the need for pre-functionalized starting materials.

Copper-Catalyzed Amination: For the introduction of the amino group, copper-catalyzed amination of a corresponding halobenzoic acid offers a milder alternative to traditional methods. nih.gov This approach can be highly regioselective. nih.gov

Based on a thorough review of available scientific literature, there is no specific information detailing the synthetic methodologies, reaction optimization, or analytical characterization of intermediates for the compound “this compound.”

The search results contain information on related, but distinct, molecules such as other derivatives of anthranilic acid (2-aminobenzoic acid). Methodologies like transition metal-catalyzed cross-coupling reactions are described for the synthesis of various N-substituted or halogenated anthranilic acids. Similarly, analytical techniques are detailed for the characterization of related organic compounds.

However, no publications were found that specifically describe the application of these methods to produce this compound, nor are there any reports on the optimization of its synthesis or the characterization of its specific synthetic intermediates.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements of scientific accuracy and focusing solely on the specified compound, as the necessary factual data is not present in the available literature.

Advanced Spectroscopic Elucidation and Structural Analysis of 2 Amino 4 Butyl 6 Fluorobenzoic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a profound insight into the molecular structure of a compound by probing its vibrational modes. For 2-Amino-4-butyl-6-fluorobenzoic acid, these techniques are complementary, with FTIR being particularly sensitive to polar functional groups and Raman spectroscopy offering valuable information on the non-polar hydrocarbon backbone and symmetric vibrations.

The FTIR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its functional groups. The carboxylic acid group will likely exist as a hydrogen-bonded dimer in the solid state, leading to a very broad O-H stretching band in the 2500-3300 cm⁻¹ region. docbrown.info The carbonyl (C=O) stretching vibration is anticipated to appear as a strong, sharp band around 1700-1680 cm⁻¹. researchgate.net

The amino group (NH₂) is predicted to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric vibrations. nih.gov The presence of the butyl group will introduce C-H stretching vibrations just below 3000 cm⁻¹, as well as scissoring and rocking deformations around 1465 cm⁻¹ and 725 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are predicted to occur in the 1400-1620 cm⁻¹ region. The C-F stretching vibration should give rise to a strong band in the 1200-1300 cm⁻¹ range.

The Raman spectrum of this compound is expected to provide complementary information to the FTIR spectrum. Aromatic C=C stretching vibrations, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum and are predicted in the 1550-1620 cm⁻¹ region. researchgate.net The symmetric "breathing" mode of the benzene ring is also anticipated to be a prominent feature. Vibrations associated with the butyl chain, particularly the C-C stretching modes, should be clearly visible in the Raman spectrum. While the O-H and N-H stretching vibrations are typically weak in Raman spectra, other vibrations of the carboxylic acid and amino groups, such as deformations, can be observed.

A detailed assignment of the fundamental vibrational modes of this compound can be predicted by considering the contributions of the individual functional groups and the substituted benzene ring. The table below presents a predicted assignment of these modes.

Predicted Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode Assignment
~3450MediumN-H asymmetric stretching
~3350MediumN-H symmetric stretching
~3080MediumAromatic C-H stretching
2958, 2930, 2870StrongButyl group C-H stretching
~2500-3300Broad, StrongO-H stretching (in carboxylic acid dimer)
~1700Very StrongC=O stretching
~1620StrongAromatic C=C stretching, N-H scissoring
~1580StrongAromatic C=C stretching
~1465MediumCH₂ scissoring (butyl group)
~1430MediumIn-plane O-H bending
~1300StrongC-O stretching
~1250Very StrongC-F stretching
~920Broad, MediumOut-of-plane O-H bending
~830StrongAromatic C-H out-of-plane bending

This table contains predicted data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons, the protons of the butyl chain, and the labile protons of the amino and carboxylic acid groups. The aromatic region is predicted to show two doublets, corresponding to the two protons on the benzene ring. Due to the ortho- and para-directing effects of the amino group and the ortho-directing effect of the fluorine atom, the electron density on the ring will be significantly influenced, affecting the chemical shifts of these protons. The butyl group should exhibit four distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring. The protons of the NH₂ and COOH groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationAssignment
~10-12Broad Singlet1HCOOH
~7.1Doublet1HAromatic C-H
~6.8Doublet1HAromatic C-H
~4.5-5.5Broad Singlet2HNH₂
~2.6Triplet2H-CH₂-Ar
~1.6Sextet2H-CH₂-CH₂Ar
~1.4Quintet2H-CH₂-CH₃
~0.9Triplet3H-CH₃

This table contains predicted data based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum of this compound is expected to show a total of 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is predicted to have the highest chemical shift, likely in the range of 168-172 ppm. The aromatic region should display six signals for the six carbons of the benzene ring. The chemical shifts of these carbons are influenced by the electronic effects of the substituents (amino, butyl, fluoro, and carboxyl groups). The carbon attached to the fluorine atom will likely appear as a doublet due to C-F coupling. The four carbons of the butyl chain are expected to have chemical shifts in the aliphatic region of the spectrum.

Predicted Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic acid)
~160 (doublet)C-F
~150C-NH₂
~135C-C₄H₉
~120Aromatic C-H
~115Aromatic C-H
~110C-COOH
~35-CH₂-Ar
~33-CH₂-CH₂Ar
~22-CH₂-CH₃
~14-CH₃

This table contains predicted data based on the analysis of structurally similar compounds.

Fluorine-19 (¹⁹F) NMR Spectroscopic Studies

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in strong NMR signals and a wide chemical shift range, which makes it an excellent probe for molecular structure and environment.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine nucleus is influenced by the electronic effects of the substituents on the benzene ring. The amino (-NH₂) group at the ortho position and the butyl (-C₄H₉) group at the para position are both electron-donating groups, which would be expected to increase the electron density at the fluorine-bearing carbon, leading to an upfield shift (a more negative ppm value). Conversely, the carboxylic acid (-COOH) group, also at an ortho position, is an electron-withdrawing group, which would cause a downfield shift. The interplay of these electronic effects determines the final observed chemical shift.

Furthermore, the fluorine signal will exhibit through-bond scalar couplings (J-couplings) to the neighboring aromatic protons. The coupling constant values provide valuable information about the relative positions of the coupled nuclei. Specifically, a three-bond coupling (³J) to the proton at the C5 position and a four-bond coupling (⁴J) to the proton at the C3 position are anticipated.

Predicted ¹⁹F NMR Data for this compound

ParameterPredicted ValueMultiplicityCoupling to
Chemical Shift (δ)-110 to -130 ppmDoublet of Doublets (dd)H at C5, H at C3
Coupling Constant (³JF-H5)6 - 10 Hz
Coupling Constant (⁴JF-H3)2 - 4 Hz

Note: The chemical shift is referenced to a standard such as CFCl₃. The exact value will be solvent-dependent.

Multi-dimensional NMR Techniques for Comprehensive Structural Confirmation

To unequivocally confirm the molecular structure of this compound and assign all proton (¹H) and carbon (¹³C) signals, a suite of multi-dimensional NMR experiments would be employed. These techniques, such as COSY, HSQC, and HMBC, provide correlation information between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to identify protons that are coupled to each other. For the butyl group, a clear correlation pathway from the methylene group attached to the ring through to the terminal methyl group would be expected. In the aromatic region, COSY would show a correlation between the two adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of the carbon signals for each protonated carbon in the butyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for piecing together the molecular skeleton. For instance, HMBC would show correlations from the protons of the methylene group of the butyl chain to the aromatic carbons C3, C4, and C5. It would also show correlations from the aromatic protons to the carbons of the carboxylic acid group and the butyl group, confirming their substitution pattern on the ring.

Expected Key Multi-dimensional NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating CarbonsStructural Information Confirmed
COSY Aromatic H at C3 ↔ Aromatic H at C5-Connectivity of aromatic protons.
Butyl -CH₂- (α) ↔ Butyl -CH₂- (β) ↔ Butyl -CH₂- (γ) ↔ Butyl -CH₃ (δ)-Connectivity within the butyl chain.
HSQC All protonsTheir directly attached carbonsDirect C-H attachments.
HMBC Protons of α-CH₂ of butyl groupAromatic C3, C4, C5Attachment of the butyl group to C4 of the aromatic ring.
Aromatic H at C3Aromatic C2, C4, C5; Carboxylic C=OProximity of H3 to the amino and butyl substituted carbons and the carboxylic acid.
Aromatic H at C5Aromatic C3, C4, C6; Carboxylic C=OProximity of H5 to the butyl and fluorine-substituted carbons and the carboxylic acid.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of the elemental composition.

For this compound, HRMS would be used to measure the exact mass of its molecular ion. The experimentally determined mass would then be compared to the theoretically calculated mass for the molecular formula C₁₁H₁₄FNO₂. A close match between the experimental and theoretical masses (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula.

Calculated HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₄FNO₂
Monoisotopic Mass211.1009 u
Expected Ion (ESI+)[M+H]⁺ = 212.1087 u
Expected Ion (ESI-)[M-H]⁻ = 210.0930 u

Note: The expected ions are for electrospray ionization (ESI), a common technique for HRMS analysis of such compounds.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The amino, butyl, fluoro, and carboxylic acid groups all act as auxochromes, modifying the absorption characteristics of the benzene ring.

The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the aromatic ring is expected to give rise to absorption bands in the UV region. Typically, substituted benzoic acids exhibit strong absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the amino group is likely to cause a red shift (shift to longer wavelength) of these bands compared to unsubstituted benzoic acid. The spectrum would be expected to show at least two main absorption bands.

Predicted UV-Vis Absorption Data for this compound

Predicted λmaxMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Type of Transition
~210 - 230 nm~10,000 - 20,000π → π
~280 - 310 nm~5,000 - 15,000π → π

Note: The exact λmax and molar absorptivity values are dependent on the solvent used for the analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions that govern the crystal packing. Although no experimental crystal structure for this compound has been reported, we can predict the likely structural features.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Small organic molecules like this compound commonly crystallize in centrosymmetric space groups within the monoclinic or orthorhombic crystal systems, as this allows for efficient packing. A likely candidate would be the monoclinic space group P2₁/c. The unit cell parameters would be dependent on the specific packing arrangement adopted by the molecules in the crystal.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a~10 - 15 Å
b~5 - 10 Å
c~15 - 20 Å
α90°
β~95 - 105°
γ90°
V~1500 - 2000 ų
Z4

Note: These values are purely illustrative and represent a plausible set of parameters for a molecule of this size and type.

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks and π-π Stacking Interactions

The crystal structure of this compound would be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor) suggests that hydrogen bonding will be a dominant feature of the crystal packing. It is highly probable that the carboxylic acid groups will form centrosymmetric dimers via strong O-H···O hydrogen bonds. The amino group can also participate in N-H···O or N-H···F hydrogen bonds with neighboring molecules, further extending the supramolecular assembly into a 2D or 3D network.

Van der Waals Forces: The non-polar butyl chains will interact with each other and with other parts of adjacent molecules through weaker van der Waals forces, filling the space between the more strongly interacting polar groups.

Summary of Potential Intermolecular Interactions

Interaction TypeDonorAcceptorDescription
Hydrogen BondingCarboxylic -OHCarboxylic C=OLikely to form a classic centrosymmetric R₂²(8) dimer motif.
Hydrogen BondingAmino -NH₂Carboxylic C=OCould link the carboxylic acid dimers into chains or sheets.
Hydrogen BondingAmino -NH₂Fluoro -FA weaker hydrogen bond that may also influence the packing.
π-π StackingAromatic RingAromatic RingParallel-displaced or T-shaped interactions between adjacent benzene rings, with an interplanar distance of ~3.4 - 3.8 Å.
Van der Waals ForcesButyl ChainButyl Chain/Aromatic RingNon-specific attractive forces contributing to the overall crystal cohesion.

Hirshfeld Surface Analysis and Associated 2D Fingerprint Plots for Molecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule of interest dominates the corresponding sum over the crystal. This surface provides a unique picture of the molecular environment and is color-mapped to highlight different types of close contacts.

For this compound, the Hirshfeld surface would be mapped with properties such as dnorm (normalized contact distance), which identifies regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily strong hydrogen bonds, while blue regions represent longer-range interactions.

The 2D fingerprint plot is a two-dimensional histogram of distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. This plot provides a quantitative summary of the intermolecular interactions, with distinct patterns corresponding to specific types of contacts. Based on the functional groups present in this compound (amino, carboxylic acid, fluoro, and butyl groups), the following interactions are anticipated to be the most significant contributors to its crystal packing:

O···H/H···O Interactions: These are expected to be the most prominent interactions, appearing as sharp, distinct spikes in the 2D fingerprint plot. They arise from the strong hydrogen bonds formed between the carboxylic acid groups (O-H···O) and between the carboxylic acid and amino groups (N-H···O). These interactions are crucial for the formation of primary structural motifs.

H···H Interactions: Due to the presence of the butyl group and aromatic hydrogens, H···H contacts are expected to cover a large area of the Hirshfeld surface, typically appearing as a large, diffuse region in the center of the fingerprint plot.

F···H/H···F Interactions: The presence of the fluorine atom introduces the possibility of C-F···H-C or C-F···H-N/O hydrogen bonds. These interactions would appear as characteristic features in the fingerprint plot and play a significant role in directing the supramolecular assembly.

N···H/H···N Interactions: These contacts, arising from the amino groups, would also contribute to the hydrogen-bonding network.

The relative contributions of these interactions can be quantified from the 2D fingerprint plot. A hypothetical breakdown, based on analyses of similar molecules, is presented in the table below. nih.govnih.govresearchgate.net

Interaction TypeAnticipated Contribution (%)Description
H···H~40-50%Represents contacts between hydrogen atoms, largely from the butyl chain and aromatic rings.
O···H/H···O~20-30%Corresponds to strong hydrogen bonds involving the carboxylic acid and amino groups.
C···H/H···C~10-15%Indicates C-H···π and other weaker carbon-hydrogen contacts.
F···H/H···F~5-10%Represents interactions involving the fluorine substituent.
N···H/H···N~3-7%Corresponds to hydrogen bonds involving the amino group.
Other (C···C, C···N, etc.)<5%Minor contributions from other van der Waals interactions.

Investigation of Supramolecular Assembly in the Solid State

The supramolecular assembly of this compound in the solid state is dictated by the interplay of the intermolecular forces detailed above. The formation of robust hydrogen-bonded networks, known as supramolecular synthons, is a defining feature in the crystal structures of aminobenzoic acids. researchgate.netnih.govrsc.org

The most probable supramolecular synthons for this compound include:

Carboxylic Acid Dimer: A common and highly stable motif where two carboxylic acid groups form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, creating an R²₂(8) graph set notation. mdpi.com This is a very common arrangement in the crystal structures of benzoic acid derivatives.

Carboxylic Acid Catemer: Alternatively, the carboxylic acid groups can form a chain-like structure through O-H···O hydrogen bonds, described by a C(4) graph set notation.

Amino-Carboxylic Acid Heterosynthon: The amino group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of a neighboring molecule (N-H···O). This interaction often works in concert with the carboxylic acid synthons to build up 2D or 3D networks. researchgate.netnih.gov

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of published scientific literature reveals a notable absence of computational and theoretical investigations specifically focused on the chemical compound this compound. Despite the availability of advanced computational chemistry methods that are frequently applied to understand the structural and electronic properties of molecules, this particular compound does not appear to have been the subject of dedicated studies involving quantum chemical calculations.

Searches for research detailing Density Functional Theory (DFT) studies, Ab Initio analyses, theoretical vibrational frequency calculations, or Frontier Molecular Orbital (FMO) analysis for this compound did not yield any specific results. While computational studies have been conducted on structurally related compounds, such as other halogenated or aminated benzoic acid derivatives, the specific combination of amino, butyl, and fluoro substituents at the 2, 4, and 6 positions of the benzoic acid core has not been explicitly investigated in the accessible scientific record. nih.govresearchgate.netnih.gov

Consequently, it is not possible to provide a detailed article with specific data tables and research findings on the following topics for this compound:

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Butyl 6 Fluorobenzoic Acid

Frontier Molecular Orbital (FMO) Analysis:The characteristics of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), including their energy levels and spatial distribution, have not been reported for this specific molecule.

The absence of such fundamental computational data precludes a scientifically accurate and detailed discussion as outlined in the requested structure. The field of computational chemistry offers powerful tools for predicting molecular properties, and the study of 2-Amino-4-butyl-6-fluorobenzoic acid represents a potential area for future research to fill this knowledge gap.

Energy Gap Evaluation and Chemical Reactivity Descriptors

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental parameter in quantum chemistry that helps in determining the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. researchgate.netresearchgate.net

Chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the LUMO (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ2 / 2η, where μ is the electronic chemical potential).

Table 1: Hypothetical Chemical Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)

Parameter Symbol Value
HOMO Energy EHOMO -6.5 eV
LUMO Energy ELUMO -1.5 eV
Energy Gap ΔE 5.0 eV
Ionization Potential I 6.5 eV
Electron Affinity A 1.5 eV
Electronegativity χ 4.0
Chemical Hardness η 2.5
Chemical Softness S 0.2

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are typically rich in electrons, such as lone pairs on oxygen or nitrogen atoms.

Blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. These areas are electron-deficient, often around hydrogen atoms bonded to electronegative atoms.

Green regions represent neutral or near-zero potential.

For this compound, one would anticipate negative potentials (red) around the carboxylic oxygen atoms and the nitrogen of the amino group, making these sites favorable for electrophilic interaction. Positive potentials (blue) would likely be found around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group. researchgate.net

Currently, there are no specific published MEP surface maps for this compound. A computational study would be necessary to generate these visualizations and confirm the locations of its reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds, lone pairs, and core orbitals). uni-muenchen.de It is particularly useful for studying intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.net

Hyperconjugative interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The strength of these interactions can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis. Larger stabilization energies (E(2)) indicate stronger interactions.

In this compound, NBO analysis could reveal:

The nature of the intramolecular hydrogen bond between the amino group and the carboxylic acid group.

The extent of electron delocalization from the lone pairs of the oxygen, nitrogen, and fluorine atoms into the antibonding orbitals of the benzene (B151609) ring and the carbonyl group.

Charge transfer between the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine groups.

Detailed NBO analysis with stabilization energies for this compound has not been reported in the scientific literature.

Table 2: Hypothetical NBO Analysis of Key Interactions in this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (N) π* (C=C) 5.2
LP (O) σ* (C-O) 2.8

Prediction of NMR Chemical Shifts and Spectroscopic Parameters

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, can accurately predict the NMR chemical shifts (1H and 13C) of a molecule. researchgate.net The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The prediction of NMR spectra is a powerful tool for:

Confirming the structure of a synthesized compound.

Assigning experimental NMR signals to specific atoms in the molecule.

Studying the effects of different substituents and conformations on the electronic environment of the nuclei.

For this compound, theoretical calculations could predict the chemical shifts for each hydrogen and carbon atom. The accuracy of these predictions would depend on the level of theory and the basis set used.

While experimental NMR data may exist for similar compounds, a specific computational prediction of the 1H and 13C NMR chemical shifts for this compound is not available in the literature. chemicalbook.comchemicalbook.com

Table 3: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)

Atom Predicted 1H Shift Predicted 13C Shift
C1 - 170.1
C2 - 110.5
C3 6.8 135.2
C4 - 145.3
C5 6.9 115.8
C6 - 160.4
Butyl-C1' 2.6 35.1
Butyl-C2' 1.6 33.2
Butyl-C3' 1.4 22.5
Butyl-C4' 0.9 13.9
NH2 5.5 -

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for assessing NLO properties include the first-order hyperpolarizability (β).

Computational chemistry can be used to predict the NLO properties of a molecule by calculating its hyperpolarizability. Molecules with large hyperpolarizability values often possess a significant degree of intramolecular charge transfer, typically arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net

In this compound, the amino group acts as an electron donor and the carboxylic acid and fluorine atoms act as electron acceptors. This donor-acceptor framework suggests that the molecule may exhibit NLO properties. However, without specific computational studies, the magnitude of its hyperpolarizability remains unknown. researchgate.net

To date, there are no published computational studies on the nonlinear optical properties of this compound.

Conformational Analysis and Potential Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy landscape (PEL) maps the potential energy of a molecule as a function of its conformational degrees of freedom. The minima on this surface correspond to stable conformers.

For this compound, conformational analysis would focus on:

The orientation of the carboxylic acid group relative to the benzene ring.

The rotation of the butyl group.

The planarity of the amino group.

Intramolecular interactions, such as hydrogen bonding between the amino and carboxyl groups, and steric hindrance from the butyl and fluorine substituents, will play a crucial role in determining the relative energies of the different conformers. nih.gov

A detailed conformational analysis and potential energy landscape for this compound would require systematic scanning of the relevant dihedral angles using computational methods. Such a study has not been found in the existing scientific literature.

Reactivity Profiles and Mechanistic Pathways of 2 Amino 4 Butyl 6 Fluorobenzoic Acid

Reactions at the Amino Functionality

The amino group, being a nucleophile, is susceptible to reactions with a variety of electrophiles. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

The amino group of 2-Amino-4-butyl-6-fluorobenzoic acid can readily undergo acylation to form amides. This reaction typically involves the use of acylating agents such as acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

These reactions are fundamental in peptide synthesis and the formation of various amide derivatives. The use of coupling reagents is a common strategy for the amidation of amino acids, and this can be applied to aminobenzoic acids as well. researchgate.netgoogle.com Lewis acid catalysts can also be employed to facilitate the amidation of unprotected amino acids. researchgate.net

Table 1: General Conditions for Acylation of Aminobenzoic Acids

Acylating Agent Catalyst/Base Solvent General Observations
Acyl Chloride Pyridine, Triethylamine Dichloromethane, THF Generally high-yielding, proceeds readily at room temperature.

Primary amines, such as the one present in this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. gsconlinepress.comnih.gov This condensation reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. rroij.comlibretexts.org

The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. nih.gov Schiff bases are important intermediates in various organic syntheses and are also studied for their biological activities. gsconlinepress.comresearchgate.net

Table 2: Key Steps in Schiff Base Formation

Step Description
1. Nucleophilic Attack The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
2. Proton Transfer A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
3. Protonation of Hydroxyl The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

The amino group can be targeted by various other electrophiles. For example, it can react with nitrous acid to form a diazonium salt. This reaction is a common pathway for the introduction of other functional groups onto the aromatic ring, although in the case of α-amino acids, the diazonium intermediate can be unstable. libretexts.org

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the carbonyl carbon.

The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, is an equilibrium reaction. The use of a large excess of the alcohol or the removal of water can shift the equilibrium towards the formation of the ester.

Transesterification, the conversion of one ester to another, is also a viable method for preparing different ester derivatives. google.com The synthesis of aminobenzoate esters is an important transformation in organic synthesis. google.com

Table 3: Common Methods for Esterification

Method Reagents Conditions
Fischer Esterification Alcohol, Strong Acid (e.g., H2SO4) Reflux
Reaction with Alkyl Halides Alkyl Halide, Base Aprotic solvent

The carboxylic acid can be converted into more reactive derivatives such as acid anhydrides and acid chlorides. Acid chlorides are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). wikipedia.orgijcmas.comkhanacademy.org These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution. wikipedia.org

Acid anhydrides can be formed by the reaction of a carboxylic acid with an acid chloride or by the dehydration of two carboxylic acid molecules. These derivatives are highly reactive and are useful intermediates for the synthesis of esters and amides. wikipedia.org

Salt Formation and Chelation Chemistry

The amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, allows it to form salts with both acids and bases. With strong acids, the amino group is protonated to form an ammonium (B1175870) salt, while strong bases will deprotonate the carboxylic acid to yield a carboxylate salt.

The ortho-disposition of the amino and carboxylate groups makes this compound a potential bidentate ligand in chelation chemistry. researchgate.net Similar to other anthranilic acid derivatives, it can coordinate with metal ions to form stable chelate complexes. The amino group and the carboxylate oxygen act as the two donor atoms, forming a five-membered ring with the metal center. The stability of these complexes is influenced by the nature of the metal ion, the pH of the solution, and the steric hindrance posed by the butyl and fluoro substituents.

Table 1: Potential Metal Chelate Complexes of this compound

Metal Ion (Mⁿ⁺)Potential Coordination GeometryPotential Applications
Cu²⁺Square PlanarCatalysis, Antimicrobial agents
Zn²⁺TetrahedralFluorescent probes, Enzyme inhibitors
Fe³⁺OctahedralMRI contrast agents, Redox catalysts
Ni²⁺Square Planar or OctahedralCatalysis, Material science

Note: This table is illustrative and based on the known chelation behavior of analogous aminobenzoic acids.

Aromatic Ring Functionalization and Transformations

The functionalization of the aromatic ring of this compound is heavily influenced by the directing effects of its substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the cumulative electronic effects of the amino, butyl, and fluoro groups. The amino group is a powerful activating group and is ortho-, para-directing. The butyl group is a weakly activating, ortho-, para-directing group. Conversely, the fluorine atom is a deactivating group but is also ortho-, para-directing due to its ability to donate a lone pair of electrons through resonance.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C3 and C5. The powerful activating and directing effect of the amino group at C2 would strongly favor substitution at the para-position (C5). The ortho-directing influence of the butyl group at C4 also supports substitution at C5. The fluorine at C6 would direct ortho to itself (C5), reinforcing this regioselectivity. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C5 position.

Nucleophilic Aromatic Substitution Influenced by Fluoro and Butyl Groups

Nucleophilic aromatic substitution (SNA) on this molecule would primarily involve the displacement of the fluorine atom. Such reactions are generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this case, the carboxylic acid group at the ortho position can facilitate SNA, especially in its deprotonated (carboxylate) form. However, the electron-donating amino and butyl groups would tend to deactivate the ring towards nucleophilic attack. The bulky butyl group adjacent to one of the potential sites of nucleophilic attack (C5) could also provide steric hindrance. Therefore, forcing conditions would likely be required to achieve nucleophilic displacement of the fluorine atom.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this compound, several groups can potentially direct the metalation (lithiation). The deprotonated carboxylic acid (carboxylate) is a known directing group. The amino group can also direct lithiation to its ortho position. Furthermore, fluorine itself can act as a directing group.

Given the substitution pattern, there is a competition between these directing effects. The carboxylate group at C1 would direct lithiation to the C6 position, which is already occupied by fluorine. The amino group at C2 would direct to the C3 position. The fluorine at C6 would direct to the C5 position. The relative strengths of these directing groups and the reaction conditions would determine the site of metalation. It is plausible that a mixture of products could be obtained, or that specific conditions could be found to favor one regioisomer over the others. For instance, using a strong lithium amide base might favor deprotonation at the position ortho to the amino group (C3). wikipedia.orgharvard.edubaranlab.org

Influence of Substituents (Amino, Butyl, Fluoro) on Reaction Kinetics and Thermodynamics

The substituents on the benzoic acid ring have a profound impact on its acidity and the kinetics of its reactions.

Amino Group: As an electron-donating group, the amino group decreases the acidity of the carboxylic acid compared to benzoic acid itself. It does this by donating electron density to the ring, which destabilizes the resulting carboxylate anion. Kinetically, it strongly activates the ring towards electrophilic attack.

Butyl Group: This alkyl group is also electron-donating through an inductive effect, further decreasing the acidity of the carboxylic acid, albeit to a lesser extent than the amino group. It also has a mild activating effect on the ring for EAS.

Fluoro Group: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid by stabilizing the carboxylate anion. However, it can also donate electron density through resonance, which can influence reaction pathways. nih.gov

Table 2: Predicted Influence of Substituents on the pKa of Benzoic Acid

SubstituentPositionElectronic EffectPredicted Effect on Acidity
-NH₂2Electron-donating (resonance)Decrease
-C₄H₉4Electron-donating (inductive)Decrease
-F6Electron-withdrawing (inductive)Increase

Note: This table provides a qualitative prediction based on established principles of physical organic chemistry.

In terms of reaction kinetics, the strong activation by the amino group would likely dominate in electrophilic aromatic substitution reactions, leading to faster reaction rates compared to benzene (B151609). For nucleophilic aromatic substitution, the deactivating nature of the amino and butyl groups would likely lead to slower reaction rates.

Photochemical and Thermal Reaction Pathways

The photochemical behavior of this compound is expected to be influenced by the chromophoric aminobenzoic acid core. Aromatic amino acids can undergo various photochemical reactions, including photo-oxidation and photodecarboxylation. Irradiation with UV light could potentially lead to the formation of radical species, which could then undergo further reactions. Studies on para-aminobenzoic acid (PABA) have shown that it can undergo photo-induced protonation and intersystem crossing to a triplet state, which can be detrimental. rsc.org The presence of the fluoro and butyl groups may alter the photophysical properties and the subsequent reaction pathways.

Thermally, substituted anthranilic acids are known to undergo decarboxylation at elevated temperatures. cdnsciencepub.com The rate of this decarboxylation can be influenced by the electronic nature of the substituents. The presence of both electron-donating and electron-withdrawing groups in this compound could lead to a complex thermal decomposition profile. It is plausible that upon heating, the molecule could lose carbon dioxide to form 3-butyl-5-fluoroaniline.

Derivatives and Analog Development of 2 Amino 4 Butyl 6 Fluorobenzoic Acid

Design and Synthesis of Novel Analogs with Modified Substituents

The design of novel analogs of 2-Amino-4-butyl-6-fluorobenzoic acid focuses on modifying the substituents on the aromatic ring—the amino group, the butyl group, and the carboxylic acid—to modulate its properties. Synthetic strategies often draw from established methods for preparing substituted anthranilic acids.

Research into related aminobenzoic acids provides a blueprint for these modifications. For instance, the amino group can be acylated or alkylated to introduce new functionalities. The condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride is one such example, yielding an N-acylated derivative. fishersci.co.uk Similarly, the carboxylic acid group can be esterified or converted into an amide to alter solubility and reactivity.

Modification of the alkyl chain at the C-4 position offers another avenue for analog development. Varying the length, branching, or introducing unsaturation into the butyl group can significantly impact the molecule's steric and electronic profile.

The synthesis of the core ring itself can be adapted from known procedures for related compounds. One reported method for producing 2-amino-4-fluorobenzoic acid involves the nitration of a 4-fluorohalogenobenzoic acid, followed by catalytic reduction. google.com A similar pathway could be envisioned starting from a 4-butyl-6-fluorohalogenobenzene. Another approach involves the catalytic oxidation of a substituted toluene (B28343) to form the benzoic acid, followed by amination. guidechem.com

Table 1: Potential Analogs of this compound via Substituent Modification
Modification SiteReagent/MethodResulting Analog ClassPotential Property Change
Amino Group (C-2) Acylation (e.g., with acetyl chloride)N-Acyl derivativesAltered hydrogen bonding, modified biological activity
Amino Group (C-2) Alkylation (e.g., with methyl iodide)N-Alkyl derivativesIncreased lipophilicity, altered basicity
Butyl Group (C-4) Use of different Grignard reagents in synthesisAlkyl chain variants (e.g., ethyl, hexyl)Modified steric bulk and lipophilicity
Carboxyl Group (C-1) Esterification (e.g., with methanol/acid)Methyl/Ethyl estersIncreased volatility, pro-drug potential
Carboxyl Group (C-1) Amidation (e.g., with an amine/coupling agent)CarboxamidesEnhanced biological interactions, polymer building blocks

Exploration of Structural Isomers and Stereoisomers

For example, 2-amino-3-fluorobenzoic acid, 2-amino-6-fluorobenzoic acid, and other positional isomers serve as important comparators. orgsyn.orgchemimpex.com The synthesis of these isomers often requires different starting materials and strategic blocking of certain positions to direct the substitution reactions correctly.

Stereoisomers would become relevant if a chiral center were introduced into the molecule, for instance, by creating a branched-chain analog of the butyl group (e.g., a sec-butyl or isobutyl group at the C-4 position). The synthesis of such stereoisomers would necessitate the use of stereoselective reactions or chiral starting materials to isolate the individual enantiomers or diastereomers, which could then be studied for stereospecific interactions in biological systems or chiral materials.

Table 2: Comparison of Known Structural Isomers of Amino-Fluorobenzoic Acid
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-3-fluorobenzoic acid434-23-1C₇H₆FNO₂155.13182-184 orgsyn.org
2-Amino-4-fluorobenzoic acid446-32-2C₇H₆FNO₂155.13185-189
2-Amino-5-fluorobenzoic acid451-83-2C₇H₆FNO₂155.13193-195
2-Amino-6-fluorobenzoic acid434-76-4C₇H₆FNO₂155.13167-169 chemimpex.com

Preparation of Functionalized Derivatives for Material Science Applications

Functionalized derivatives of aminobenzoic acids are valuable in material science. Based on studies of closely related compounds like 2-Amino-6-fluorobenzoic acid, derivatives of the title compound are expected to serve as versatile building blocks for advanced materials. chemimpex.com

Fluorescent Probes: The inherent fluorescence of the aminobenzoic acid scaffold can be harnessed and tuned by chemical modification. Derivatives can be created for use as fluorescent probes in biological imaging, allowing for the visualization of specific cellular components or processes with high sensitivity. chemimpex.com The amino and carboxyl groups provide convenient handles for attaching these molecules to larger biomolecules or cellular targets.

Polymer Synthesis: The bifunctional nature of this compound (containing both an amino and a carboxylic acid group) makes it an ideal monomer for polymerization reactions. It can be incorporated into polymers like polyamides or polyimides. The presence of the fluorine atom and the butyl group can enhance specific properties of the resulting polymer, such as increased thermal stability, improved mechanical strength, and modified solubility in organic solvents. chemimpex.com

Synthesis of Compound Libraries for Screening and Structure-Activity Relationship Studies

To efficiently explore the potential of this compound, particularly in drug discovery and materials development, researchers often synthesize large collections of related molecules known as compound libraries. This approach, central to combinatorial chemistry, allows for the rapid generation and screening of thousands of derivatives. google.comgoogle.com

The synthesis is typically performed on a solid support, such as a resin, which simplifies the purification process. google.com Starting with the core this compound structure, a diverse set of building blocks can be systematically added to the amino or carboxyl functionalities. For example, a library of amides can be created by reacting the core molecule with a wide variety of carboxylic acids, or a library of esters can be formed by reacting it with numerous alcohols.

Once synthesized, these libraries are subjected to high-throughput screening to identify compounds with desired properties. The data from these screens are then used to establish Structure-Activity Relationships (SAR). nih.govresearchgate.netnih.govrsc.org SAR studies correlate the specific structural modifications of each derivative with its observed activity or property. This analysis provides critical insights into which chemical features are essential for performance, guiding the rational design of next-generation compounds with enhanced efficacy or optimized characteristics. nih.govresearchgate.net

Advanced Research Applications of 2 Amino 4 Butyl 6 Fluorobenzoic Acid in Chemical Science

Building Block in Complex Organic Synthesis

The unique substitution pattern of 2-amino-4-butyl-6-fluorobenzoic acid makes it a potentially valuable building block for complex organic molecules. The amino and carboxylic acid groups provide two reactive handles for a variety of chemical transformations, and the fluorine and butyl substituents offer means to fine-tune the properties of the resulting products.

Anthranilic acid derivatives are foundational in the synthesis of a wide array of heterocyclic compounds, including quinazolines, acridones, and benzodiazepines, which are common cores in many biologically active molecules. ijpsjournal.com For instance, fluorinated anthranilic acids are used to construct dihydroquinazoline (B8668462) cores through cyclocondensation reactions with aldehydes. The this compound could similarly be employed to generate novel heterocyclic systems where the butyl group provides a lipophilic anchor, potentially improving membrane permeability or specific non-covalent interactions within a biological target.

In the realm of natural product synthesis, aminobenzoic acids serve as key fragments. science.gov The semisynthesis of analogues of the natural product platensimycin (B21506), a potent inhibitor of bacterial fatty acid biosynthesis, has involved modifying its aminobenzoic acid moiety to improve its antibacterial activity and pharmacokinetic profile. nih.gov The introduction of a butyl and fluoro group, as in this compound, could be a strategy to create new platensimycin analogues with enhanced properties.

Anthranilic Acid DerivativeResulting Heterocyclic ScaffoldPotential Application
Fluorinated Anthranilic AcidDihydroquinazolinePharmaceutical Development
General Anthranilic AcidsOxazolesTridentate Ligands for Catalysis ijpsjournal.com
Substituted Aminobenzoic AcidsQuinoline-4-carboxylic acidsAntiproliferative and Immunosuppressant Agents

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. Anthranilic acid derivatives can participate in MCRs, such as the Niementowski quinazoline (B50416) synthesis, to rapidly generate libraries of compounds. The diverse substitution patterns possible on the anthranilic acid ring are particularly valuable in combinatorial chemistry for creating large compound libraries for drug discovery and material science. ijpsjournal.com

The utility of this compound in this context would be to introduce a specific combination of lipophilicity (butyl group) and electronic modification (fluoro group) into a combinatorial library. This allows for a systematic exploration of how these properties affect the biological activity or material characteristics of the synthesized compounds.

Coordination Chemistry and Ligand Design

The ability of the amino and carboxylate groups to chelate metal ions makes this compound a promising candidate for ligand design in coordination chemistry. The electronic properties influenced by the fluorine atom can modulate the coordination strength and the redox potential of the resulting metal complexes.

Metal complexes derived from anthranilic acid derivatives have been investigated for their catalytic activities. For example, ruthenium(II) complexes with Schiff bases derived from anthranilic acid are effective catalysts for the oxidation of primary alcohols. researchgate.net Ternary copper(II) complexes involving fluorinated anthranilic acid derivatives have also been synthesized and characterized. rsc.orgresearchgate.net

By forming complexes with metals like copper, ruthenium, or zinc, this compound could serve as a ligand for catalysts in various organic transformations. The butyl group could enhance the solubility of the catalyst in nonpolar organic solvents, while the fluorine atom could influence the electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.

MetalLigand Type based on Anthranilic AcidCatalytic Application
Ruthenium(II)Tridentate Schiff BasesOxidation of Alcohols researchgate.net
Copper(II)Fluorinated Anthranilic Acid DerivativesPotential Redox Catalysis rsc.orgresearchgate.net
Zinc(II)Substituted Aminobenzoic AcidsLewis Acid Catalysis

While this compound is itself achiral, it can be used as a scaffold to synthesize chiral ligands. For example, by reacting the amino group with a chiral aldehyde, a chiral Schiff base ligand can be formed. Such ligands are crucial for asymmetric catalysis, a field focused on synthesizing enantiomerically pure compounds. Tartaric acid derivatives, which are readily available chiral molecules, have been used to construct novel chiral metal-organic complexes. Similarly, functionalization of the aminobenzoic acid core could lead to new classes of chiral ligands for stereoselective metal-catalyzed reactions.

Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties based on an understanding of intermolecular interactions. mdpi.com The functional groups on this compound—the carboxylic acid, the amino group, the aromatic ring, and the fluorine atom—can all participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.com

Design and Characterization of Co-crystals

The strategic design of co-crystals, which are multi-component molecular crystals, offers a powerful method to modify the physicochemical properties of solid-state materials without altering the chemical identity of the constituent molecules. The molecular structure of this compound, possessing both hydrogen bond donor (amino and carboxylic acid groups) and acceptor (carboxylic acid and fluorine) sites, makes it an excellent candidate for co-crystal formation.

Research on analogous compounds, such as p-aminobenzoic acid (PABA), has demonstrated the successful formation of co-crystals with various co-formers like isonicotinamide (B137802) and pyrazine. indexcopernicus.comdergipark.org.tr These co-crystals are typically formed through solvent evaporation methods and are characterized by a suite of analytical techniques to elucidate their structure and properties. indexcopernicus.comdergipark.org.tr

Table 1: Analytical Techniques for Co-crystal Characterization

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups and shifts in vibrational frequencies indicating hydrogen bond formation.
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the molecular structure in solution and confirmation of the co-former ratio.
Differential Scanning Calorimetry (DSC)Determination of melting points and other thermal transitions, which are typically different from the individual components. dergipark.org.trmdpi.com
Powder X-Ray Diffraction (PXRD)Fingerprint of the crystalline structure, with unique diffraction patterns for the co-crystal compared to the starting materials. dergipark.org.trmdpi.com
Single-Crystal X-Ray Diffraction (SCXRD)Precise determination of the three-dimensional arrangement of molecules in the crystal lattice, including bond lengths, angles, and intermolecular interactions.

A critical aspect of co-crystal design is the formation of predictable hydrogen-bonding patterns, known as supramolecular synthons. For aminobenzoic acids, common synthons involve the carboxylic acid group forming a heterosynthon with a nitrogen atom on a co-former molecule. indexcopernicus.comdergipark.org.tr In the case of this compound, the presence of the fluorine atom and the butyl group could influence the packing and stability of the resulting co-crystals, potentially leading to novel solid-state properties. The electron-withdrawing nature of fluorine can enhance the acidity of the carboxylic proton, influencing the strength of hydrogen bonds.

Fabrication of Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The amphiphilic nature of this compound, arising from the hydrophilic amino and carboxylic acid groups and the hydrophobic butyl group and benzene (B151609) ring, suggests a propensity for self-assembly in solution.

Studies on fluorinated carboxylic acids have shown that fluorination can have a profound impact on self-assembly behavior. While it may prevent homomolecular self-assembly, it significantly enhances the ability of the carboxylic acid to act as a hydrogen bond donor in the formation of bimolecular networks. rsc.orgnih.govbrighton.ac.uk This principle suggests that this compound could be a powerful building block for creating complex, self-assembled systems in conjunction with other molecules. The interplay of hydrogen bonding, π-π stacking of the aromatic rings, and hydrophobic interactions of the butyl chains could lead to the formation of diverse supramolecular architectures such as micelles, vesicles, or gels, depending on the conditions.

Biological Probes and Molecular Mechanism Studies (Excluding Clinical Applications)

Investigating Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors)

The unique electronic properties conferred by the fluorine atom make this compound a promising candidate for use as a biological probe. Fluorine's high electronegativity can lead to enhanced binding affinities with biological targets through favorable interactions like halogen bonding and hydrophobic interactions. rroij.com This can allow for the design of potent and selective inhibitors for enzymes or ligands for receptors.

Research on fluorinated amino acids has demonstrated their utility in studying enzyme mechanisms. nih.govresearchgate.net Fluorinated compounds can act as competitive inhibitors, competing with the natural substrate for the enzyme's active site, or as non-competitive inhibitors by binding to allosteric sites and inducing conformational changes. rroij.com The interaction of fluorinated amino acids and peptides with enzymes can be studied to understand proteolytic stability and for enzymatic resolution. nih.gov A study on aminobenzoic acid derivatives has shown their ability to obstruct the induced fit in the catalytic center of the ribosome, highlighting their potential to modulate the function of complex biological machinery. acs.org Therefore, this compound could be used to investigate the active sites of enzymes and receptors, with the fluorine atom serving as a sensitive NMR probe (¹⁹F-NMR) to report on the local environment upon binding.

Application in Biochemical Pathway Elucidation (e.g., genetic marker studies in model organisms)

Aminobenzoic acids are important intermediates in various biochemical pathways. For instance, p-aminobenzoic acid (PABA) is a key precursor in the biosynthesis of folate in many microorganisms. mdpi.com The biosynthetic pathways of aminobenzoic acids are a subject of ongoing research, with modular metabolic engineering being employed to enhance their production in microorganisms like Escherichia coli. researchgate.net

By incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into the structure of this compound, it could be used as a tracer to follow its metabolic fate in model organisms. The fluorine atom provides a unique spectroscopic handle that is absent in biological systems, allowing for unambiguous detection and quantification by ¹⁹F-NMR spectroscopy. Such studies could help in the discovery of new metabolic pathways or in understanding the substrate specificity of enzymes involved in aromatic amino acid metabolism.

Role in Advanced Materials Science (Inferred Potential)

Monomer for Specialty Polymer Synthesis

The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it a suitable monomer for the synthesis of specialty polymers through polycondensation reactions. The direct polymerization of aminobenzoic acids can lead to the formation of aromatic polyamides, which are known for their high thermal stability.

The incorporation of the butyl and fluoro substituents into the polymer backbone would be expected to impart unique properties to the resulting material. The butyl groups could increase the solubility of the polymer in organic solvents and introduce flexibility into the polymer chain. The fluorine atom, with its high electronegativity and hydrophobicity, could enhance the polymer's thermal stability, chemical resistance, and modify its surface properties, potentially leading to materials with low surface energy and unique optical properties. Polymers derived from aminobenzoic acids have been investigated for various applications, and the functionalization with specific side groups is a key strategy to tailor their properties for advanced applications. researchgate.netresearchgate.netmdpi.com The synthesis of polymers from functionalized benzoic acids is a well-established field, suggesting that this compound could be a valuable monomer for creating novel high-performance polymers. mdpi.com

Component in Liquid Crystalline Materials or Functional Dyes

The specific substitution pattern of this compound provides several key features that are desirable in the design of both liquid crystals and functional dyes.

In the Realm of Liquid Crystalline Materials:

The foundational element of many thermotropic liquid crystals is a rigid core structure, often composed of aromatic rings. Benzoic acid derivatives are a well-established class of compounds used in the formation of liquid crystals. nih.govtandfonline.comnih.gov The presence of the butyl group at the 4-position of the benzene ring in this compound can contribute to the necessary anisotropy of the molecule, a key factor for the formation of mesophases. The flexible alkyl chain can influence the melting point and the type of liquid crystalline phase exhibited.

The fluorine atom at the 6-position is another significant feature. Fluorine substitution is a common strategy in the design of modern liquid crystal materials to modulate properties such as dielectric anisotropy, viscosity, and optical birefringence. The high electronegativity of fluorine can introduce a dipole moment, which is crucial for the alignment of the liquid crystal molecules in an electric field, a fundamental principle behind liquid crystal displays (LCDs).

Furthermore, the amino group at the 2-position offers a reactive site for further chemical modification. This allows for the synthesis of more complex liquid crystal molecules, such as Schiff bases or amides, by reacting the amino group with aldehydes or acyl chlorides, respectively. These reactions can extend the rigid core of the molecule and enhance its liquid crystalline properties.

While no specific data for liquid crystals based on this compound is available, the general properties of related compounds are well-studied. For instance, the phase transitions of various p-alkylbenzoic acids are documented, though these lack the amino and fluoro substituents.

Table 1: Hypothetical Phase Transition Temperatures of a Liquid Crystal Derivative of this compound

Derivative Crystal to Nematic (°C) Nematic to Isotropic (°C)
Schiff Base Derivative 85 120
Ester Derivative 92 135

This table is purely hypothetical and for illustrative purposes, as no experimental data has been found in the public domain.

As a Precursor to Functional Dyes:

The this compound structure also contains the necessary components to serve as a building block for functional dyes, particularly azo dyes. The amino group can be diazotized and then coupled with a suitable coupling component (e.g., a phenol (B47542) or another aniline (B41778) derivative) to form an azo linkage (-N=N-), which is the chromophore responsible for the color of azo dyes. bloomtechz.combritannica.com

The substituents on the aromatic ring can influence the photophysical properties of the resulting dye. The electron-donating amino group and the alkyl chain, along with the electron-withdrawing fluorine atom and carboxylic acid group, can create a "push-pull" system. This electronic arrangement can lead to intramolecular charge transfer upon photoexcitation, which often results in desirable properties such as high molar extinction coefficients, significant Stokes shifts, and solvatochromism (color change with solvent polarity).

The carboxylic acid group can also serve as an anchoring group to bind the dye to substrates, such as textiles or the surface of semiconductor nanoparticles in dye-sensitized solar cells (DSSCs). Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of synthetic dyes. bloomtechz.com

Although no specific absorption and emission data for dyes synthesized from this compound are available, one can predict the potential characteristics based on analogous structures.

Table 2: Predicted Photophysical Properties of a Hypothetical Azo Dye Derived from this compound

Solvent Absorption Max (λmax, nm) Emission Max (λem, nm) Quantum Yield (ΦF)
Toluene (B28343) 450 520 0.45
Acetonitrile 465 540 0.30
Methanol 470 555 0.22

This table is for illustrative purposes only and is based on general principles of dye chemistry, as no specific experimental data has been found.

Future Research Directions and Unexplored Avenues for 2 Amino 4 Butyl 6 Fluorobenzoic Acid

Development of Sustainable and Green Synthetic Protocols

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. mdpi.comispe.org Traditional multi-step syntheses of aminobenzoic acid derivatives often rely on petroleum-based precursors and harsh reaction conditions, leading to significant environmental impact. mdpi.comresearchgate.net Future research on 2-Amino-4-butyl-6-fluorobenzoic acid should prioritize the development of green and sustainable synthetic protocols.

Key areas for exploration include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the synthesis could offer high selectivity and milder reaction conditions. ispe.org The biosynthesis of aminobenzoic acids often starts from simple carbon sources like glucose via the shikimate pathway, a route that could be engineered for the production of this specific derivative. mdpi.com

Renewable Feedstocks: Investigating the use of renewable starting materials instead of petroleum-derived chemicals would significantly reduce the carbon footprint of the synthesis. ispe.org

Green Solvents: Replacing traditional organic solvents with safer, more sustainable alternatives like water, ethanol, or glycerol (B35011) is a core principle of green chemistry that should be applied. pfizer.commdpi.com

Continuous Flow Synthesis: This technique allows for better control over reaction parameters, potentially increasing yield, reducing waste, and improving safety and scalability. ispe.org

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
ParameterConventional SynthesisPotential Green/Sustainable Protocols
Starting MaterialsPetroleum-derivedRenewable feedstocks (e.g., biomass)
CatalystsHeavy metals, stoichiometric reagentsBiocatalysts (enzymes), reusable heterogeneous catalysts
SolventsHazardous organic solventsWater, supercritical fluids, bio-solvents
Energy ConsumptionHigh temperature and pressureLower energy requirements, ambient conditions
Waste GenerationSignificant byproductsMinimized waste (high atom economy)

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel molecules. ijpsjournal.comosti.govnih.gov These computational tools can navigate the vast chemical space to identify compounds with desired properties, saving significant time and resources compared to traditional experimental approaches. ijpsjournal.com

For this compound, AI and ML could be employed to:

Predict Physicochemical and Biological Properties: Algorithms can be trained to predict properties such as solubility, toxicity, and binding affinity to biological targets. mdpi.com

De Novo Molecular Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design new derivatives based on the this compound scaffold, optimized for specific applications. ijpsjournal.comnih.gov

Reaction Optimization: AI can predict optimal reaction conditions to maximize yield and minimize byproduct formation in the synthesis of the compound and its derivatives. pharmaceutical-technology.com

Comprehensive Studies of Solid-State Reactivity

The arrangement of molecules in a crystal lattice dictates their solid-state properties and reactivity. The presence of fluorine in this compound suggests the potential for unique intermolecular interactions, such as C–H···F hydrogen bonds, which can influence crystal packing. researchgate.net

Future research should focus on:

Polymorphism Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound is crucial, as each polymorph can have distinct physical properties, including melting point, solubility, and stability.

Cocrystal Formation: Investigating the formation of cocrystals with other molecules could lead to new materials with tailored properties. Studies on benzoic acid and fluorobenzoic acids have shown that the degree of fluorination can steer the transformation from a solid solution to a cocrystal. acs.org

Topochemical Reactions: Studying reactions that occur in the solid state, guided by the crystal packing, could lead to the synthesis of novel oligomers or polymers with specific stereochemistry.

Exploration of New Catalytic Applications

Anthranilic acid and its derivatives are known to chelate with transition metals through their amino and carboxyl groups, forming complexes with catalytic activity. nih.gov The electronic properties of this compound, modified by the electron-withdrawing fluorine atom and the electron-donating amino and butyl groups, could lead to novel catalytic activities.

Unexplored avenues include:

Metal Complex Catalysis: Synthesizing and characterizing coordination complexes with various transition metals (e.g., copper, iron, palladium) and evaluating their catalytic performance in reactions such as C-C coupling, amination, and oxidation. nih.govnih.gov

Organocatalysis: Investigating the potential of the compound itself or its simple derivatives to act as a metal-free catalyst, leveraging the functionalities of the amino and carboxylic acid groups.

Asymmetric Catalysis: Developing chiral derivatives of the compound to be used as ligands in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals.

Design of Smart Materials Incorporating the Compound's Structure

"Smart materials" are materials that respond to external stimuli such as light, temperature, or pH. The unique combination of functional groups in this compound makes it an attractive building block for such materials.

Potential research directions are:

Polymer-Based Sensors: Derivatives of aminobenzoic acid can be electropolymerized to create conductive polymer films. mdpi.com Incorporating this compound into polymers could lead to sensors for detecting specific analytes.

Photoresponsive Materials: The aromatic core of the molecule could be modified to create photochromic systems that change color or other properties upon exposure to light.

Self-Assembling Systems: The interplay of hydrogen bonding (from the amino and carboxyl groups) and potential halogen bonding (from the fluorine atom) could be exploited to design molecules that self-assemble into complex supramolecular structures like gels or liquid crystals.

Interdisciplinary Research with Emerging Fields of Chemistry and Materials Science

The unique properties conferred by fluorine make fluorinated organic compounds highly valuable in a variety of fields. researchgate.netnih.gov The true potential of this compound will likely be realized through collaborations that bridge traditional disciplinary boundaries.

Future interdisciplinary research could involve:

Q & A

Basic: How can I optimize the synthesis of 2-Amino-4-butyl-6-fluorobenzoic acid to account for steric and electronic effects of substituents?

Methodological Answer:
The synthesis should address the steric hindrance from the butyl group and electronic modulation by the fluorine atom.

  • Step 1 : Start with a fluorobenzoic acid precursor (e.g., 2-amino-6-fluorobenzoic acid, as in ) and introduce the butyl group via alkylation or Friedel-Crafts acylation.
  • Step 2 : Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) for nitro group reduction if starting from nitro precursors (referenced in for analogous compounds).
  • Step 3 : Monitor regioselectivity using HPLC ( ) to ensure proper substitution at the 4-position. Adjust solvent polarity (e.g., DMF or THF) to mitigate steric challenges.
  • Validation : Confirm purity via melting point analysis (e.g., compare with analogs like 2-Amino-4-fluorobenzoic acid, mp 188–196°C in ) and NMR spectroscopy.

Advanced: How do I resolve contradictions in NMR spectral data caused by fluorine’s anisotropic effects in this compound?

Methodological Answer:
Fluorine’s strong anisotropic effects can distort [1]H and [13]C NMR signals.

  • Strategy 1 : Acquire [19]F NMR to directly identify fluorine environments (). Compare with fluorinated analogs (e.g., 2-Amino-5-fluorobenzoic acid in ).
  • Strategy 2 : Use 2D NMR (e.g., HSQC, HMBC) to correlate ambiguous peaks. For example, coupling between the butyl group and fluorine can be mapped via NOESY.
  • Strategy 3 : Cross-validate with computational methods (DFT calculations) to predict chemical shifts, as demonstrated in studies on 2-Amino-4-bromo-3,5-difluorobenzoic acid ( ).

Basic: What purification techniques are most effective for isolating this compound post-synthesis?

Methodological Answer:

  • Step 1 : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate polar byproducts.
  • Step 2 : Recrystallize from ethanol/water (common for fluorobenzoic acids; see for similar procedures).
  • Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase, as in ) and compare retention times with standards.

Advanced: How does the butyl group in this compound influence its interaction with enzymes compared to shorter-chain analogs?

Methodological Answer:
The butyl group enhances hydrophobic interactions but may reduce binding affinity due to steric hindrance.

  • Experimental Design :
    • Assay : Perform competitive inhibition assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate) and compare IC50 values with analogs like 2-Amino-4-fluorobenzoic acid ().
    • Docking Studies : Use software like AutoDock to model interactions with enzyme active sites (e.g., trypsin or lipase), referencing studies on bromo/fluoro derivatives ( ).
    • Data Interpretation : Correlate chain length (butyl vs. methyl) with binding entropy via isothermal titration calorimetry (ITC).

Basic: What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Primary Techniques :
    • NMR : [1]H, [13]C, and [19]F NMR to resolve substituent effects ().
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns.
    • Elemental Analysis : Validate C, H, N, and F content (e.g., compare with C7H6FNO2 analogs in ).
  • Secondary Techniques :
    • FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.
    • X-ray Crystallography : For structural elucidation (if single crystals are obtainable), as done for 2-Amino-4-bromo-3,5-difluorobenzoic acid ( ).

Advanced: How can I address discrepancies in biological activity data between in vitro and in vivo studies of this compound?

Methodological Answer:

  • Hypothesis Testing :
    • In Vitro : Assess solubility in PBS/DMSO ( storage guidelines) and protein binding (e.g., serum albumin) via fluorescence quenching.
    • In Vivo : Monitor pharmacokinetics (e.g., bioavailability, half-life) in rodent models, adjusting dosage based on metabolic stability (e.g., cytochrome P450 interactions).
  • Data Reconciliation : Use ANOVA to identify outliers and apply cheminformatics tools (e.g., Schrödinger’s QikProp) to predict ADME properties.

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at 2–8°C in airtight containers (per guidelines for 2-Amino-4-fluorobenzoic acid in ).
    • Light Sensitivity : Protect from UV light (amber vials) to prevent photodegradation, as fluorobenzoic acids are prone to radical formation.
  • Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via HPLC ( ).

Advanced: How can I design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Variable Selection : Modify substituents at positions 4 (alkyl chain length) and 6 (halogen type), inspired by analogs like 2-Amino-4-bromo-3,5-difluorobenzoic acid ( ).
  • Synthesis Workflow : Use parallel combinatorial chemistry to generate derivatives (e.g., Suzuki coupling for aryl groups).
  • Data Analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, LogP) with biological activity (e.g., IC50 values).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.